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Compound of Interest

Compound Name: ATTO 465 maleimid

Cat. No.: B15556988 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the core photophysical properties of ATTO 465
maleimide, a fluorescent label widely used in life sciences for applications such as the labeling

of proteins, DNA, and RNA.[1][2] Key characteristics of this dye include strong absorption, high

fluorescence quantum yield, significant Stokes shift, and good water solubility.[1][2][3]

Core Photophysical & Chemical Properties
The quantitative data for ATTO 465 maleimide and its carboxy derivative are summarized

below. These parameters are crucial for designing and interpreting fluorescence-based

experiments.
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Property Value Conditions Reference

Molar Extinction

Coefficient (εmax)
7.5 x 104 M-1 cm-1 In aqueous solution [2][3][4]

75,000 M-1cm-1 At 453 nm in H₂O [5]

Quantum Yield (ηfl) 75% - [1][2][4]

70% - [3]

0.75 In Ethanol [5]

~0.32
In polar solvents like

water
[5]

Absorption Maximum

(λabs)
453 nm In aqueous solution [2][3]

Emission Maximum

(λfl)
506 nm In aqueous solution [2][6]

508 nm - [1][4]

Fluorescence Lifetime

(τfl)
5.0 ns - [1][2][4]

Molecular Weight

(MW)
518 g/mol - [2][4][7]

Correction Factor

(CF260)
1.09 - [2][3]

1.12 - [1][4]

Correction Factor

(CF280)
0.48 - [2][3]

0.54 - [1][4]

Experimental Protocols
Detailed methodologies for determining the quantum yield and extinction coefficient, as well as

a standard protein labeling protocol, are provided below.
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Determination of Relative Fluorescence Quantum Yield
The most common and reliable method for determining the fluorescence quantum yield (ΦF) is

the comparative method, which involves using a well-characterized standard with a known

quantum yield.[8] The principle is that solutions of a standard and a test sample with identical

absorbance at the same excitation wavelength are assumed to be absorbing the same number

of photons.[8]

Methodology:

Standard and Sample Preparation: Prepare a series of dilutions for both the standard and

the ATTO 465 maleimide sample in the same solvent. To minimize re-absorption effects, the

absorbance of the solutions in a 10 mm fluorescence cuvette should not exceed 0.1 at or

above the excitation wavelength.[8]

Absorbance Measurement: Record the UV-Vis absorbance spectrum for each dilution of the

standard and the sample. Note the absorbance at the chosen excitation wavelength.

Fluorescence Measurement: Record the fully corrected fluorescence spectrum for each

solution in a standard 10 mm path length fluorescence cuvette.[8] Calculate the integrated

fluorescence intensity (the area under the emission spectrum).

Data Analysis: Plot the integrated fluorescence intensity versus the absorbance for both the

standard and the sample.

Quantum Yield Calculation: The quantum yield of the sample (ΦX) is calculated using the

following equation:[8]

ΦX = ΦST * (GradX / GradST) * (ηX2 / ηST2)

Where:

ΦST is the quantum yield of the standard.

GradX and GradST are the gradients from the plots of integrated fluorescence intensity

versus absorbance for the sample and standard, respectively.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 9 Tech Support

https://www.chem.uci.edu/~dmitryf/manuals/Fundamentals/Quantum%20yield%20determination.pdf
https://www.chem.uci.edu/~dmitryf/manuals/Fundamentals/Quantum%20yield%20determination.pdf
https://www.benchchem.com/product/b15556988?utm_src=pdf-body
https://www.chem.uci.edu/~dmitryf/manuals/Fundamentals/Quantum%20yield%20determination.pdf
https://www.chem.uci.edu/~dmitryf/manuals/Fundamentals/Quantum%20yield%20determination.pdf
https://www.chem.uci.edu/~dmitryf/manuals/Fundamentals/Quantum%20yield%20determination.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15556988?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


ηX and ηST are the refractive indices of the sample and standard solutions, respectively (if

the same solvent is used, this term equals 1).

Determination of Molar Extinction Coefficient
The molar extinction coefficient (ε) is a measure of how strongly a substance absorbs light at a

particular wavelength. It is determined using the Beer-Lambert law.[9]

Methodology:

Solution Preparation: Prepare a stock solution of ATTO 465 maleimide of a known

concentration in a suitable solvent (e.g., DMSO, DMF).[1][7] From this stock, prepare a

series of dilutions.

Absorbance Measurement: Using a spectrophotometer, measure the absorbance of each

dilution at the absorption maximum (λmax) of ATTO 465 (approximately 453 nm). Use a

cuvette with a known path length (typically 1 cm).

Data Analysis: Plot the measured absorbance at λmax against the molar concentration of the

prepared solutions.

Extinction Coefficient Calculation: The Beer-Lambert law is given by the equation:[9]

A = ε * c * l

Where:

A is the absorbance.

ε is the molar extinction coefficient (in M-1cm-1).

c is the molar concentration of the substance.

l is the path length of the cuvette in cm.

The molar extinction coefficient is determined from the slope of the line in the plot of

absorbance versus concentration (Slope = ε * l).
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Protocol for Labeling Proteins with ATTO 465 Maleimide
ATTO 465 maleimide is suitable for labeling sulfhydryl (thiol) groups, particularly the cysteine

residues of proteins.[1][7]

Methodology:

Protein Preparation: Dissolve the protein to be labeled at a concentration of 50–100 µM in a

suitable buffer at a pH of 7.0–7.5 (e.g., 10–100 mM phosphate, Tris, or HEPES).[2]

Reduction of Disulfide Bonds (if necessary): If the protein contains disulfide bonds, they must

be reduced. A 10-fold molar excess of a reducing agent like DTT or TCEP is typically

sufficient.[2] If DTT is used, it must be removed by dialysis before adding the dye. This is not

necessary for TCEP.[2]

Dye Preparation: Prepare a 10–20 mM stock solution of ATTO 465 maleimide in an

anhydrous, amine-free solvent such as DMSO immediately before use.[2]

Labeling Reaction: Add a 10–20 molar excess of the dye stock solution to the protein

solution while stirring.[2]

Incubation: Allow the reaction to proceed for 2 hours at room temperature or overnight at

4°C.[2]

Purification: After the reaction, remove any unreacted dye from the labeled protein conjugate

using size-exclusion chromatography or extensive dialysis.[5]

Visualized Workflows
The following diagrams illustrate the experimental workflows described above.
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Workflow for Relative Quantum Yield Determination

Prepare Dilutions of
Sample and Standard

Measure Absorbance
(UV-Vis Spectrophotometer)

Measure Fluorescence
(Fluorometer)

Plot Integrated Fluorescence
vs. Absorbance

Calculate Gradients
(Grad_X, Grad_ST)

Calculate Quantum Yield
(Φ_X)

Click to download full resolution via product page

Caption: Workflow for Determining Relative Fluorescence Quantum Yield.
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Workflow for Extinction Coefficient Determination

Prepare Serial Dilutions
of Known Concentration

Measure Absorbance at λ_max
(Spectrophotometer)

Plot Absorbance vs.
Concentration

Calculate Slope of the
Linear Fit

Determine Extinction
Coefficient (ε)

Click to download full resolution via product page

Caption: Workflow for Determining Molar Extinction Coefficient.
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Workflow for Protein Labeling with ATTO 465 Maleimide

Prepare Protein in
Buffer (pH 7.0-7.5)

Reduce Disulfide Bonds
(e.g., with TCEP)

Add Dye to Protein
(10-20x Molar Excess)

Prepare ATTO 465
Maleimide Stock (DMSO)

Incubate (2h at RT
or Overnight at 4°C)

Purify Labeled Protein
(e.g., Chromatography)

Click to download full resolution via product page

Caption: Workflow for Protein Labeling with ATTO 465 Maleimide.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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